3-({4-[3-(benzyloxy)azetidin-1-yl]-6-methylpyrimidin-2-yl}amino)phenol
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Overview
Description
Synthesis Analysis
The synthesis of related azetidinones involves multi-step reactions, including the preparation of intermediates and the use of catalysts to achieve the desired product. For example, Sharma et al. (2003) described the synthesis of a 4,4′-disubstituted azetidin-2-one from benzil, showcasing a method that could potentially be adapted for synthesizing similar complex molecules (Sharma, Venugopalan, & Bhaduri, 2003).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in determining the molecular structure of azetidinones. The detailed structure of such compounds provides insights into their potential reactivity and interaction with biological targets. For instance, the structure of a 4,4′-disubstituted azetidin-2-one was unambiguously confirmed through this technique, highlighting the importance of structural analysis in understanding the compound's properties (Sharma, Venugopalan, & Bhaduri, 2003).
properties
IUPAC Name |
3-[[4-methyl-6-(3-phenylmethoxyazetidin-1-yl)pyrimidin-2-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-10-20(24-21(22-15)23-17-8-5-9-18(26)11-17)25-12-19(13-25)27-14-16-6-3-2-4-7-16/h2-11,19,26H,12-14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXLXEZQWCVFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)N3CC(C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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